7-Methyl-1-thia-4-azaspiro[4.5]decane
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Overview
Description
7-Methyl-1-thia-4-azaspiro[4.5]decane is a spiro compound that features a unique structure with a sulfur and nitrogen atom incorporated into a spirocyclic framework.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-1-thia-4-azaspiro[4.5]decane typically involves a one-pot three-component reaction. This reaction includes the condensation of ketones such as 4-methylcyclohexanone, aromatic amines like 4-bromoaniline or 4-fluoroaniline, and mercaptoacetic acid in dry benzene. The reaction proceeds under reflux conditions to afford the corresponding substituted aryl-1-thia-4-azaspiro[4.5]decane .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-1-thia-4-azaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the spirocyclic framework.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .
Scientific Research Applications
7-Methyl-1-thia-4-azaspiro[4.5]decane has shown promise in several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism by which 7-Methyl-1-thia-4-azaspiro[4.5]decane exerts its effects involves the induction of apoptosis in cancer cells. This is achieved through the activation of apoptotic markers such as caspase-3 and caspase-8, and the upregulation of pro-apoptotic proteins like Bax, while downregulating anti-apoptotic proteins such as Bcl-2 .
Comparison with Similar Compounds
Similar Compounds
1-Thia-4-azaspiro[4.5]decane: A closely related compound with similar structural features.
1-Oxa-7-thia-4-azaspiro[4.5]decane: Another spiro compound with an oxygen atom in the ring structure.
Uniqueness
7-Methyl-1-thia-4-azaspiro[4.5]decane stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its methyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and increasing its efficacy as an anticancer agent .
Properties
Molecular Formula |
C9H17NS |
---|---|
Molecular Weight |
171.31 g/mol |
IUPAC Name |
7-methyl-1-thia-4-azaspiro[4.5]decane |
InChI |
InChI=1S/C9H17NS/c1-8-3-2-4-9(7-8)10-5-6-11-9/h8,10H,2-7H2,1H3 |
InChI Key |
PIBOWVBAFBLFDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC2(C1)NCCS2 |
Origin of Product |
United States |
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